molecular formula C11H10ClN3 B2556799 6-chloro-2-methyl-N-phenylpyrimidin-4-amine CAS No. 700810-97-5

6-chloro-2-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B2556799
CAS No.: 700810-97-5
M. Wt: 219.67
InChI Key: SKHBMHOHFOFERO-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a phenyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidin-4-amine.

    Chlorination: The 6th position of the pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

    N-Phenylation: The final step involves the introduction of the phenyl group at the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using phenylamine (aniline) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-N-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in methanol (CH3OH).

    Substitution: Aniline (C6H5NH2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methylpyrimidin-4-amine: Lacks the phenyl group at the nitrogen atom.

    2-methyl-N-phenylpyrimidin-4-amine: Lacks the chlorine atom at the 6th position.

    6-chloro-N-phenylpyrimidin-4-amine: Lacks the methyl group at the 2nd position.

Uniqueness

6-chloro-2-methyl-N-phenylpyrimidin-4-amine is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pyrimidine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

6-chloro-2-methyl-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHBMHOHFOFERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Methyl-4,6-dichloropyrimidine (430 mg; 2.64 mMol) was refluxed in p-dioxane 10 mL with DIEA (575 uL; 426 mg; 3.3 mMol) and aniline (239 uL; 247 mg; 2.65 mMol) for 48 hrs under N2. The solvent was removed under reduced pressure and the residue partitioned between ethyl acetate and 0.5 N HCl. The organic fraction was washed with water, brine, and dried over Na2SO4) and the solvent removed under reduced pressure. Crude material was triturated with MTBE, suction filtered to isolate and washed with more MTBE and air dried to afford 375 mg of white solid, 64.5% yield. 1H NMR (500 MHz DMSO-d6) d 8.9 (s, 1H), 7.7 (s, 1H), 7.55 (m, 2H), 7.27 (t, 2H), 6.95 (t, 1H), 6.0 (s, 1H) 2.25 (s, 3H) ppm
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
575 μL
Type
reactant
Reaction Step One
Quantity
239 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
64.5%

Synthesis routes and methods II

Procedure details

To a solution of Aniline (205 mg, 2.2 mmol) and 4,6-dichloro-2-methylpyrimidine (2.7 mmol) in 5 mL of Ethanol, is added 500 mg of Potassium carbonate. The reaction mixture is stirred at room temperature until formation of the desired compound. Solvent is removed under reduced pressure. The residue can be purified by silica gel flash chromatography.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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